molecular formula C14H10N4O4 B8516694 N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 61619-89-4

N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No. B8516694
CAS RN: 61619-89-4
M. Wt: 298.25 g/mol
InChI Key: UAUOANROMIUOJO-UHFFFAOYSA-N
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Description

N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine is a useful research compound. Its molecular formula is C14H10N4O4 and its molecular weight is 298.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{[3-(5-Nitrofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61619-89-4

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

N-[[3-(5-nitrofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine

InChI

InChI=1S/C14H10N4O4/c19-15-8-10-9-17(11-4-2-1-3-5-11)16-14(10)12-6-7-13(22-12)18(20)21/h1-9,19H

InChI Key

UAUOANROMIUOJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C=NO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Add (while stirring) 7.61 g of sodium acetate and 6.58 g of hydroxylamine hydrochloride to 25.0 g of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehyde in 75 ml of dimethylformamide, the temperature rising slightly. Stir for a further 45 minutes at from 30° to 35° C and for one hour at room temperature. Clafify with degased active charcoal and then pour the solution onto 1 kg of ice and water. Vacuum filter and wash with water to obtain 98% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehydeoxime [m.p. 199° to 201° C with decomposition (from toluene)].
Quantity
7.61 g
Type
reactant
Reaction Step One
Quantity
6.58 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add 2.0 g of [3-(5-nitro-2-furyl)-1-phenylpyrazol-4-ylmethylene]dimethylammonium perchlorate, 0.42 g of anhydrous sodium acetate and 0.36 g of hydroxylamine hydrochloride to 11 ml of dimethylformamide. Stir the resulting admixture for 2 hours at room temperature before adding 30 ml of water dropwise thereto to precipitate the title compound for a 95% yield of 3-(5-nitro-2-furyl)-1-phenylpyrazole-4-carboxaldehydeoxime [m.p. 199° to 201° C (with decomposition)].
Name
[3-(5-nitro-2-furyl)-1-phenylpyrazol-4-ylmethylene]dimethylammonium perchlorate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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